5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid

Description

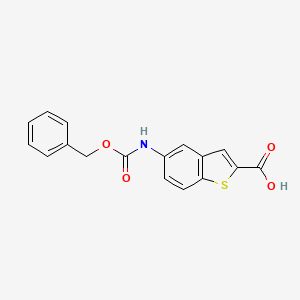

5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative featuring a phenylmethoxycarbonylamino (-NHCOOCH₂C₆H₅) substituent at the 5-position and a carboxylic acid (-COOH) group at the 2-position of the benzothiophene core.

- Amination followed by carbamate protection (e.g., using phenylmethoxycarbonyl chloride) .

- Hydrolysis of ester precursors (e.g., methyl esters) to yield carboxylic acid derivatives .

The phenylmethoxycarbonyl (PMC) group enhances lipophilicity and may improve membrane permeability compared to unprotected amino derivatives, making it valuable in prodrug design or targeted delivery systems .

Propriétés

IUPAC Name |

5-(phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c19-16(20)15-9-12-8-13(6-7-14(12)23-15)18-17(21)22-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSRASQFKMSEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)SC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(Phenylmethoxycarbonylamino)-1-benzothiophene-2-carboxylic acid, with the CAS number 175425-07-7, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 327.4 g/mol. The compound features a benzothiophene core, which is known for various biological activities.

| Property | Value |

|---|---|

| CAS Number | 175425-07-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 327.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. Specifically, derivatives of benzothiophene have been shown to inhibit the replication of viruses such as the human papillomavirus (HPV) and may have implications for treating viral infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds with structural similarities to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for viral replication or tumor growth.

- Modulation of Signaling Pathways : It may affect signaling pathways involved in cell proliferation and apoptosis, such as the MAPK and PI3K/Akt pathways.

Study on Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral efficacy of various benzothiophene derivatives against HPV. The results showed that certain derivatives significantly reduced viral load in infected cells, suggesting a promising avenue for therapeutic development .

Study on Anticancer Effects

In another study, researchers investigated the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The findings indicated that these compounds could induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Lipophilicity: The PMC group (logP ~3.5*) confers higher lipophilicity compared to acetylamino (logP ~1.2) or hydroxy (logP ~0.5) substituents, favoring blood-brain barrier penetration . Fluoro substitution (logP ~2.1) balances lipophilicity and metabolic stability .

Solubility and Stability: Hydroxy and amino derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity . The PMC group may reduce chemical reactivity, enhancing stability during synthetic steps .

Biological Activity: Acetylamino derivatives demonstrate moderate enzyme inhibitory activity (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.